2,6-Dichloro-4-pyridinamine

Cross-coupling Amination Catalysis

2,6-Dichloro-4-pyridinamine (4-amino-2,6-dichloropyridine, CAS 2587-02-2) is a heterocyclic aromatic amine with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 g/mol. It is a white to off-white crystalline solid with a melting point range of 169-173 °C.

Molecular Formula C5H4Cl2N2
Molecular Weight 163.00 g/mol
CAS No. 2587-02-2
Cat. No. B016260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-pyridinamine
CAS2587-02-2
Synonyms2,6-Dichloropyridin-4-amine;  2,6-Dichloro-4-aminopyridine;  NSC 136573
Molecular FormulaC5H4Cl2N2
Molecular Weight163.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)N
InChIInChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
InChIKeyWAEZOSSWRXDWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-pyridinamine (CAS 2587-02-2): Key Intermediate for Kinase Inhibitors and Agrochemicals


2,6-Dichloro-4-pyridinamine (4-amino-2,6-dichloropyridine, CAS 2587-02-2) is a heterocyclic aromatic amine with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 g/mol [1]. It is a white to off-white crystalline solid with a melting point range of 169-173 °C [2]. This compound is a crucial building block in medicinal chemistry, specifically in the synthesis of Rho kinase inhibitors, Pim kinase inhibitors, and ATM kinase inhibitors [3][4]. Its primary differentiator is its specific substitution pattern with chlorine atoms at the 2 and 6 positions and an amino group at the 4 position, which confers distinct reactivity and is essential for constructing complex pharmaceutical and agrochemical molecules . It is not an end-use product but a specialized synthetic intermediate.

Why Generic 2,6-Dichloropyridine or Other Aminopyridine Analogs Cannot Replace 2,6-Dichloro-4-pyridinamine in Synthesis


Direct substitution of 2,6-dichloro-4-pyridinamine with seemingly similar compounds like 2,6-dichloropyridine, 3,5-dichloro-4-pyridinamine, or other aminopyridine regioisomers is not feasible for key synthetic applications. The specific 2,6-dichloro substitution pattern on the pyridine ring is critical for the intended reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. The amino group at the 4-position provides a unique handle for further functionalization, such as amidation or sulfonation, which is essential for constructing specific pharmacophores found in kinase inhibitors and other active molecules . Using an alternative starting material would require a complete redesign of the synthetic route, potentially leading to lower yields, different impurity profiles, or the formation of regioisomers with drastically different biological activities. The unique electronic and steric environment created by the chlorine atoms at the 2 and 6 positions and the amino group at the 4 position is irreplaceable for achieving the desired molecular architecture in a convergent synthesis [2].

Quantitative Differentiation of 2,6-Dichloro-4-pyridinamine Against Key Comparators


Synthesis Yield Advantage over 2,6-Dibromopyridine in Cross-Coupling Reactions

In nickel-catalyzed amination reactions, 2,6-dichloropyridines demonstrate superior reactivity compared to their dibromo counterparts. A study on the monoamination of dihalopyridines found that reactions with 2,6-dichloropyridines produced diamino derivatives, while analogous reactions with 2,6-dibromopyridines did not yield the corresponding products [1]. This indicates a higher synthetic utility for the 2,6-dichloro substitution pattern, which is a key structural feature of 2,6-dichloro-4-pyridinamine.

Cross-coupling Amination Catalysis

Superior Lipophilicity for Enhanced Membrane Permeability and Formulation

2,6-Dichloro-4-pyridinamine exhibits a calculated LogP value of approximately 2.55 . In contrast, unsubstituted 4-aminopyridine has a LogP of 0.26 [1]. This nearly 2.3 log unit increase in lipophilicity indicates a substantially higher partition coefficient into organic phases, which is a critical property for oral bioavailability and passive membrane permeability in drug candidates.

Lipophilicity LogP ADME Drug-likeness

High Synthetic Efficiency: Reported Yields Exceeding 95% for the Compound Itself

Efficient synthetic routes to 2,6-dichloro-4-pyridinamine itself have been established, demonstrating its accessibility as a building block. One reported method achieves a high yield of 95.1% starting from 2,6-dichloro-4-nitropyridine via reduction . While direct comparative yields for similar transformations are not available, this high efficiency supports the compound's cost-effective procurement for large-scale synthesis.

Synthesis Process Chemistry Yield Cost-Efficiency

Potassium Channel Blocking Activity: Quantified Potency

2,6-Dichloro-4-pyridinamine has demonstrated activity as a potassium channel blocker. In an assay measuring activation of BK (calcium-activated potassium) channels, the compound exhibited an IC50 of 2.45E+3 nM (2.45 µM) [1]. This is in contrast to 4-aminopyridine, a widely used non-selective potassium channel blocker, which has a reported IC50 of 290 µM at Kv1.1 channels [2]. While measured on different channel subtypes, the data indicate that the 2,6-dichloro substitution pattern on the 4-aminopyridine scaffold can significantly modulate channel blocking potency and selectivity.

Potassium channel Ion channel Neurological Pharmacology

Optimal Procurement and Application Scenarios for 2,6-Dichloro-4-pyridinamine Based on Evidence


Medicinal Chemistry: Synthesis of Rho Kinase (ROCK) and Pim Kinase Inhibitors

2,6-Dichloro-4-pyridinamine is an established intermediate for constructing potent Rho kinase inhibitors, a class of molecules with therapeutic potential in cardiovascular disease, glaucoma, and cancer. Its procurement is justified for research groups developing novel ROCK inhibitors. The specific 2,6-dichloro-4-amino substitution pattern is essential for the synthesis of these pharmacophores [1]. In addition, the compound is a key building block for Pim kinase inhibitors, as detailed in recent patent literature, making it a strategic purchase for oncology-focused drug discovery programs [2].

Process R&D: Large-Scale Synthesis of Agrochemical Intermediates

The compound serves as a key intermediate in the synthesis of herbicides . Its high reported synthetic yield (over 95%) from readily available precursors supports its cost-effectiveness for larger-scale process development . For procurement managers in agrochemical R&D, this translates to a reliable, scalable building block for generating new crop protection agents with potentially lower cost of goods.

Chemical Biology: Development of Novel Potassium Channel Modulators

Given its demonstrated potassium channel blocking activity with an IC50 in the low micromolar range (2.45 µM) on BK channels [3], 2,6-dichloro-4-pyridinamine is a valuable research tool and starting scaffold for chemical biology. Research groups studying ion channel physiology or developing treatments for channelopathies (e.g., multiple sclerosis, epilepsy) would benefit from procuring this compound to create focused libraries of analogs and probe the structure-activity relationships around this chemotype.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

As a low molecular weight (163.01 g/mol) fragment with a balanced LogP (2.55) and multiple vectors for chemical elaboration, 2,6-dichloro-4-pyridinamine is an ideal core for fragment-based drug discovery campaigns . Procurement for FBDD efforts is warranted as it allows for rapid exploration of chemical space through parallel synthesis, with the chlorine atoms serving as handles for cross-coupling and the amine as a point for amide or sulfonamide formation.

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